3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-10(5-3-1)12-8-15-13-9-14-7-6-11(12)13/h6-10,15H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNBWVKKUCEELR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolo 2,3 C Pyridine Derivatives Research and Development
The investigation of 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine is situated within the extensive and dynamic field of pyrrolo[2,3-c]pyridine derivatives. This class of compounds, also known as 6-azaindoles, has become a privileged scaffold in drug development due to its unique structural features and wide range of biological activities. tandfonline.com Researchers are actively exploring the synthesis of novel derivatives and their potential as therapeutic agents for a variety of diseases, including cancer and Alzheimer's disease. tandfonline.com
The development of new synthetic methodologies has significantly expanded the ability to create a diverse library of these compounds. tandfonline.com Key strategies for constructing the pyrrolo[2,3-c]pyridine core include the annulation of a pyrrole (B145914) nucleus to a pyridine (B92270) ring, the annulation of a pyridine nucleus to a pyrrole ring, and the simultaneous formation of both rings. tandfonline.com The Bartoli reaction, for instance, is a widely used method for forming the pyrrolo[2,3-c]pyridine framework from 2-halogen-3-nitropyridines. tandfonline.com
Historical Trajectories and Initial Academic Investigations Pertaining to the Pyrrolo 2,3 C Pyridine Scaffold
The pyrrolo[2,3-c]pyridine scaffold is one of six possible isomeric forms of pyrrolopyridine, which are bicyclic systems composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. researchgate.netmdpi.com These structures are of significant interest due to their presence in various natural products with notable biological activity. researchgate.netmdpi.com For example, the alkaloid camptothecin, which contains a pyrrolopyridine system, is a well-known topoisomerase I inhibitor used in cancer therapy. researchgate.net
Early academic investigations into pyrrolopyridines were driven by the desire to synthesize and understand these naturally occurring compounds and their analogs. Over time, the focus has expanded to the development of entirely synthetic derivatives with tailored pharmacological properties. The versatility of the pyrrolopyridine scaffold has made it a frequent target in medicinal chemistry programs.
Significance of the Pyrrolo 2,3 C Pyridine Scaffold in Advanced Medicinal Chemistry
The pyrrolo[2,3-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry. This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net Derivatives of this scaffold have been investigated for their potential as kinase inhibitors, antiproliferative agents, and treatments for neurodegenerative diseases. tandfonline.comresearchgate.net
The significance of the broader class of pyrrolopyridines is underscored by the number of approved drugs that incorporate this scaffold. For instance, Vemurafenib and Pexidartinib are anticancer therapies that feature a pyrrolopyridine core. nih.gov Furthermore, various pyrrolopyridine isomers have shown promise in targeting specific enzymes and receptors. For example, pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of FMS kinase, making them potential candidates for anticancer and antiarthritic treatments. nih.gov The table below summarizes the therapeutic potential of different pyrrolopyridine scaffolds.
| Pyrrolopyridine Isomer | Therapeutic Target/Application |
| Pyrrolo[2,3-c]pyridine | Kinase inhibitors, anticancer, neurodegenerative diseases tandfonline.comresearchgate.net |
| Pyrrolo[3,2-c]pyridine | FMS kinase inhibitors, anticancer, antiarthritic nih.gov |
| Pyrrolo[2,3-d]pyrimidine | Focal Adhesion Kinase (FAK) inhibitors, anticancer mdpi.com |
| Pyrrolo[2,3-b]pyridine | Fibroblast growth factor receptor (FGFR) inhibitors, CDK8 inhibitors, FLT3 inhibitors, immunomodulators (JAK3 inhibitors) nih.govresearchgate.netnih.govrsc.orgnih.gov |
| Pyrrolo[3,4-c]pyridine | Analgesic, sedative, antidiabetic, antimycobacterial, antiviral, antitumor researchgate.netmdpi.com |
Overview of Multidisciplinary Academic Approaches Applied to 3 Cyclohexyl 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Modern Innovations in Pyrrolo[2,3-c]pyridine Synthesis
Recent advancements in synthetic organic chemistry have provided powerful tools for constructing and modifying the pyrrolo[2,3-c]pyridine nucleus. These innovations move beyond classical condensation reactions, offering greater efficiency, selectivity, and functional group tolerance.
Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic systems, including the pyrrolo[2,3-c]pyridine core. These reactions typically involve the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the introduction of a wide array of substituents at specific positions on the heterocyclic ring. To synthesize this compound and its analogs, a common strategy involves preparing a halogenated pyrrolopyridine intermediate, which can then undergo various coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a prominent method for C-C bond formation. In a typical sequence, a bromo- or chloro-substituted 1H-pyrrolo[2,3-c]pyridine can be coupled with an appropriate organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst. For instance, the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines has been achieved via a Suzuki reaction between a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate and various arylboronic acids, utilizing catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium carbonate. nih.gov This methodology is directly adaptable for creating analogs with diverse aryl or heteroaryl groups at different positions of the pyrrolo[2,3-c]pyridine scaffold.
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form C-N bonds. This reaction is instrumental in synthesizing analogs where an amino group is attached to the pyridine (B92270) or pyrrole (B145914) ring. The process involves coupling a halogenated pyrrolopyridine with an amine in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a phosphine (B1218219) ligand like BINAP. mdpi.com This allows for the introduction of various primary and secondary amines, significantly expanding the chemical space of the synthesized library. mdpi.com
Other notable transition-metal-catalyzed reactions include the Chan-Lam coupling for C-O bond formation using copper catalysts and Sonogashira coupling for introducing alkyne moieties using a combination of palladium and copper catalysts. researchgate.net These methods provide a versatile platform for the late-stage functionalization of the pyrrolo[2,3-c]pyridine core, enabling the synthesis of complex molecules from a common intermediate.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Pyrrolopyridine Functionalization This table is illustrative and based on methodologies for related heterocyclic systems.
| Coupling Reaction | Catalyst/Ligand | Substrates | Bond Formed | Typical Conditions | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Halogenated Pyrrolopyridine + Arylboronic Acid | C-C (Aryl) | K₂CO₃, 1,4-Dioxane/H₂O, 90-125 °C | nih.govmdpi.com |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | Halogenated Pyrrolopyridine + Amine | C-N | Cs₂CO₃, 1,4-Dioxane, 100-110 °C | mdpi.com |
| Chan-Lam | Cu(OAc)₂ | Pyrrolopyridine + Arylboronic Acid | C-N (Aryl) | Pyridine, CH₂Cl₂, rt | researchgate.net |
| Heck Reaction | Pd₂(dba)₃ / XPhos | Halogenated Pyrrolopyridine + Alkene | C-C (Alkenyl) | tBuONa, Toluene, 95 °C | mdpi.com |
The integration of green chemistry principles into pharmaceutical synthesis is crucial for reducing environmental impact. nih.gov For the synthesis of this compound and its analogs, several sustainable strategies can be employed to minimize waste, reduce energy consumption, and avoid hazardous substances. researchgate.net
One key area of innovation is the use of alternative energy sources, such as microwave irradiation. tandfonline.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govpensoft.net The synthesis of various pyrrole and pyridine derivatives has been successfully achieved using microwave heating, demonstrating its applicability to heterocyclic chemistry. eurekaselect.com
The choice of solvent is another critical factor in green synthesis. Traditional syntheses often rely on hazardous solvents like DMF or toluene. nih.gov Modern protocols increasingly use greener solvents such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even solvent-free conditions. rsc.orgnih.gov For example, Suzuki coupling reactions can often be performed in aqueous solvent mixtures, which reduces the environmental burden. mdpi.com
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to building complex molecules. researchgate.net An MCR, such as the Ugi reaction followed by an acid-induced cyclization, can be used to construct the indole (B1671886) or azaindole core from simple, inexpensive starting materials in a single pot, thereby reducing the number of synthetic steps and purification procedures. rsc.org Furthermore, the development of recyclable catalysts, such as palladium nanoparticles supported on various materials, aligns with green chemistry goals by allowing for catalyst reuse and minimizing heavy metal waste. mdpi.com Continuous flow chemistry is another emerging technology that offers improved safety, scalability, and efficiency for the synthesis of heterocyclic compounds. durham.ac.uk
Table 2: Comparison of Traditional vs. Green Synthetic Approaches (Hypothetical)
| Parameter | Traditional Protocol | Green/Sustainable Protocol | Green Advantage | Reference |
|---|---|---|---|---|
| Heating Method | Oil bath, reflux (hours) | Microwave irradiation (minutes) | Reduced energy consumption, faster reaction | nih.govtandfonline.com |
| Solvent | Toluene, DMF, Dioxane | Ethanol, Water, 2-MeTHF, or solvent-free | Reduced toxicity and environmental impact | mdpi.comrsc.orgnih.gov |
| Catalyst | Homogeneous Pd catalyst (single use) | Heterogeneous/recyclable Pd nanocatalyst | Catalyst can be recovered and reused | mdpi.com |
| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reaction (MCR) | Higher atom economy, fewer steps, less waste | researchgate.netrsc.org |
| Workup | Solvent-intensive extraction, column chromatography | Simple filtration, precipitation | Reduced solvent waste, easier purification | nih.gov |
Parallel Synthesis and Combinatorial Library Generation of this compound Analogs
Parallel synthesis is a powerful strategy for rapidly generating large numbers of structurally related compounds, known as a combinatorial library. This approach is fundamental to modern drug discovery, as it allows for the efficient exploration of the structure-activity relationship (SAR) of a lead compound. For this compound, parallel synthesis enables the systematic modification of different parts of the molecule to optimize its biological activity.
The process typically begins with the synthesis of a common intermediate or scaffold that possesses a reactive functional group. A halogenated this compound is an ideal starting point. This common intermediate is then distributed into an array of separate reaction vessels (e.g., a 96-well plate). A diverse set of building blocks is then added to these vessels, and the reactions are run in parallel under identical conditions.
For example, using a 6-bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine intermediate, a library of analogs can be generated by performing parallel Suzuki-Miyaura coupling reactions with a collection of different arylboronic acids. nih.gov Similarly, parallel Buchwald-Hartwig amination reactions with a diverse set of amines can be used to create a library with varied substituents at an amino-functionalized position. mdpi.com This high-throughput approach allows for the creation of hundreds of distinct analogs in a short amount of time, which can then be subjected to biological screening.
Table 3: Illustrative Combinatorial Library from a 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine Scaffold
| Compound ID | Scaffold | Reaction Type | Building Block (R) | Resulting Structure |
|---|---|---|---|---|
| Analog A1 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Suzuki Coupling | Phenylboronic Acid | 3-cyclohexyl-6-phenyl-1H-pyrrolo[2,3-c]pyridine |
| Analog A2 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Suzuki Coupling | 4-Fluorophenylboronic Acid | 3-cyclohexyl-6-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine |
| Analog A3 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Suzuki Coupling | Pyridin-3-ylboronic Acid | 3-cyclohexyl-6-(pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine |
| Analog B1 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Buchwald-Hartwig | Benzylamine | N-Benzyl-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridin-6-amine |
| Analog B2 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Buchwald-Hartwig | Morpholine | 4-(3-cyclohexyl-1H-pyrrolo[2,3-c]pyridin-6-yl)morpholine |
| Analog C1 | 6-Bromo-3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine | Sonogashira | Phenylacetylene | 3-cyclohexyl-6-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine |
Elucidation of Substituent Effects on Biological Activity at C-3 (Cyclohexyl Moiety)
While specific structure-activity relationship (SAR) data for the this compound is not extensively documented in publicly available research, the influence of substituents at the C-3 position of the broader pyrrolopyridine class of compounds has been a subject of investigation. The nature of the substituent at this position is often critical for modulating potency and selectivity against biological targets.
In related pyrrolo[2,3-b]pyridine series, for instance, modifications at similar positions have shown that both the size and hydrophobicity of the substituent can significantly impact biological activity. The cyclohexyl group at the C-3 position of the 1H-pyrrolo[2,3-c]pyridine core introduces a bulky, lipophilic moiety. This feature can be crucial for fitting into specific hydrophobic pockets within a target protein's binding site. The conformational flexibility of the cyclohexyl ring may also allow for an induced-fit mechanism, potentially enhancing binding affinity.
Table 1: Hypothetical Impact of C-3 Substituents on Pyrrolo[2,3-c]pyridine Activity
| Substituent at C-3 | Expected Properties | Potential Impact on Biological Activity |
| Cyclohexyl | Bulky, Lipophilic, Flexible | May fit into hydrophobic pockets, potential for induced-fit binding. |
| Phenyl | Aromatic, Planar | Potential for π-stacking interactions. |
| Methyl | Small, Aliphatic | May probe small hydrophobic pockets without steric hindrance. |
| tert-Butyl | Bulky, Lipophilic, Rigid | Can provide a strong hydrophobic anchor, but may also cause steric clashes. |
Systematic Modulation of the Pyrrolo[2,3-c]pyridine Core for Optimized Biological Interactions
Systematic modulation of the pyrrolo[2,3-c]pyridine core is a key strategy for optimizing biological interactions. Modifications can be made at several positions to fine-tune the electronic properties, solubility, and binding affinity of the molecule. For instance, substitutions on the pyridine ring can alter the pKa of the molecule, which can influence its ionization state and ability to form hydrogen bonds.
Pharmacophore Modeling and Ligand-Based Design Strategies for this compound Analogs
In the absence of a crystal structure of this compound bound to a target, pharmacophore modeling and ligand-based design are valuable tools for guiding the synthesis of new analogs. A pharmacophore model can be generated based on a set of known active compounds, identifying the essential structural features required for biological activity.
For pyrrolopyridine derivatives, a typical pharmacophore model for kinase inhibition might include:
A hydrogen bond donor-acceptor pair from the pyrrolopyridine core to interact with the kinase hinge region.
A hydrophobic feature, which could be satisfied by the cyclohexyl group at C-3, to occupy a hydrophobic pocket.
Additional acceptor or donor sites or aromatic regions depending on the specific kinase target.
These models can then be used to virtually screen compound libraries to identify new molecules with the desired features or to guide the design of novel derivatives with improved properties.
Structure-Based Drug Design (SBDD) Insights Derived from this compound-Target Complexes
For example, crystal structures of other pyrrolopyridine derivatives in complex with kinases often reveal a conserved binding mode where the heterocyclic core forms hydrogen bonds with the backbone of the hinge region. The substituent at the C-3 position typically projects into a hydrophobic pocket. An SBDD approach for designing analogs of this compound would involve docking the compound into the active site of a target kinase to predict its binding orientation. This would allow for the rational design of modifications to the cyclohexyl group or other parts of the scaffold to enhance interactions with specific residues in the binding pocket.
Conformational Analysis and its Influence on the Biological Activity of this compound Derivatives
The conformation of the cyclohexyl ring can have a significant impact on the biological activity of this compound derivatives. The cyclohexyl group can exist in different chair and boat conformations, and the orientation of its attachment to the pyrrole ring (axial or equatorial) will determine the spatial arrangement of the atoms.
The preferred conformation will influence how well the molecule fits into the binding site of its target. Computational methods, such as molecular mechanics and molecular dynamics simulations, can be used to study the conformational preferences of these molecules. Understanding the low-energy conformations can help in designing more rigid analogs that are "pre-organized" for binding, which can lead to an increase in affinity. The flexibility of the cyclohexyl ring might also be advantageous, allowing the molecule to adapt to the shape of the binding site, a concept known as induced fit.
Identification and Validation of Specific Protein Targets Interacting with this compound
Characterization of Other Identified Biological Targets and Their Functional Relevance
There is no available information in peer-reviewed literature or public databases identifying or characterizing any biological targets for this compound.
Cellular Target Engagement Studies
Comprehensive searches for cellular target engagement studies involving this compound yielded no results.
Cellular Thermal Shift Assay (CETSA) Applications
No studies have been published that utilize the Cellular Thermal Shift Assay (CETSA) to determine the cellular targets of this compound.
Proximity Ligation Assays (PLA) and Other Cellular Imaging Techniques
There is no evidence of Proximity Ligation Assays (PLA) or other cellular imaging techniques being employed to investigate the target engagement of this compound within a cellular context.
Mechanistic Characterization of Target Modulation and Downstream Signaling by this compound
In the absence of identified biological targets, there is no research detailing the mechanistic characterization of target modulation or the downstream signaling pathways affected by this compound.
Investigation of Cellular and Molecular Effects Induced by 3 Cyclohexyl 1h Pyrrolo 2,3 C Pyridine
Elucidation of Downstream Biological Processes and Phenotypes Affected by 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridineAs the primary interactions and cellular effects are unknown, no downstream biological processes or phenotypes have been elucidated.
Further research and synthesis of 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine are required to determine its pharmacological profile and cellular activities.
Studies on the Role of this compound in Established in vitro and in vivo Disease Models (Focusing on Mechanistic Insight)
Extensive literature searches did not yield specific studies on the compound this compound. However, research on the broader class of pyrrolopyridine derivatives provides insights into their potential biological activities and mechanisms of action in various disease models. These related compounds, which share the core pyrrolopyridine scaffold, have been investigated for their therapeutic potential, primarily in oncology and inflammatory diseases.
Derivatives of the isomeric scaffold, 1H-pyrrolo[3,2-c]pyridine, have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin. nih.gov These compounds demonstrated significant antiproliferative activity against human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cells. nih.gov Mechanistic studies revealed that these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular modeling has suggested that these compounds interact with key amino acid residues within the colchicine-binding site of tubulin. nih.gov
Another series of 1H-pyrrolo[3,2-c]pyridine derivatives has been identified as potent inhibitors of FMS kinase (CSF-1R). nih.gov Overexpression of FMS kinase is implicated in various cancers and inflammatory conditions like rheumatoid arthritis. nih.gov Certain derivatives exhibited significant inhibitory activity against FMS kinase and showed selectivity over other kinases. nih.gov In cellular assays, these compounds inhibited the proliferation of various cancer cell lines and demonstrated anti-inflammatory effects in bone marrow-derived macrophages. nih.gov
Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which are attractive targets in cancer therapy due to their role in tumor cell proliferation and survival. rsc.org Specific compounds in this series showed potent inhibitory activity against FGFR1, 2, and 3. rsc.org In vitro studies using breast cancer cells demonstrated that these compounds could inhibit cell proliferation, induce apoptosis, and impede cell migration and invasion. rsc.org
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to create inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory diseases. nih.gov These compounds have shown to be potent and selective inhibitors of PDE4B and have demonstrated anti-inflammatory activity in cellular assays by inhibiting the production of pro-inflammatory cytokines in macrophages. nih.gov
In the context of neurodegenerative diseases, a novel 1H-pyrrolo[2,3-b]pyridine derivative was designed as a potent inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. nih.gov This compound was shown to reduce tau protein hyperphosphorylation and promote neurite outgrowth in vitro. nih.gov In a zebrafish model of Alzheimer's disease, the compound demonstrated the ability to ameliorate dyskinesia. nih.gov
While the direct biological effects of this compound remain uninvestigated, the extensive research on related pyrrolopyridine derivatives suggests that this class of compounds holds significant potential for therapeutic applications. The specific biological activities and mechanisms of action are highly dependent on the substitution pattern on the core scaffold.
Interactive Data Table: Biological Activities of Pyrrolopyridine Derivatives
| Compound Class | Target | Disease Model (in vitro/in vivo) | Key Mechanistic Insights |
| 1H-pyrrolo[3,2-c]pyridine Derivatives | Tubulin (Colchicine-binding site) | Human cancer cell lines (HeLa, SGC-7901, MCF-7) | Disruption of microtubule dynamics, G2/M cell cycle arrest, apoptosis |
| 1H-pyrrolo[3,2-c]pyridine Derivatives | FMS Kinase (CSF-1R) | Ovarian, prostate, and breast cancer cell lines; Bone marrow-derived macrophages | Inhibition of FMS kinase activity, anti-proliferative and anti-inflammatory effects |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | Breast cancer cells (4T1) | Inhibition of FGFR signaling, induction of apoptosis, inhibition of cell migration and invasion |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Phosphodiesterase 4B (PDE4B) | Macrophages | Inhibition of PDE4B activity, reduction of pro-inflammatory cytokine production |
| 1H-pyrrolo[2,3-b]pyridine Derivatives | Glycogen Synthase Kinase 3β (GSK-3β) | SH-SY5Y cells; Zebrafish Alzheimer's disease model | Inhibition of GSK-3β, reduction of tau hyperphosphorylation, promotion of neurite outgrowth |
Computational Chemistry and Molecular Modeling in 3 Cyclohexyl 1h Pyrrolo 2,3 C Pyridine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, reactivity, and various spectroscopic properties of a compound. For derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine scaffold, quantum chemical calculations, often employing Density Functional Theory (DFT), have been used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations help in predicting the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, thereby informing potential synthetic routes and metabolic liabilities. While specific studies on 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine are not extensively documented in publicly available literature, the established methodologies for similar heterocyclic systems provide a clear framework for future investigations.
Molecular Docking and Scoring Methodologies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein. For various pyrrolopyridine derivatives, molecular docking studies have been instrumental in identifying key binding interactions within the active sites of protein kinases and other enzymes. researchgate.net These studies often reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are essential for biological activity. For instance, research on 1H-pyrrolo[2,3-b]pyridine derivatives has utilized molecular docking to elucidate binding modes with c-Met kinase, highlighting the importance of the azaindole core in forming hydrogen bonds with specific amino acid residues. researchgate.net Although specific docking studies on this compound are not readily found, the general approach would involve docking this compound into the binding site of a relevant biological target to predict its binding affinity and pose.
Molecular Dynamics (MD) Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-protein complex over time. nih.gov This method complements the static picture provided by molecular docking by offering insights into the stability of binding, the role of solvent molecules, and allosteric effects. nih.gov MD simulations have been applied to various pyridine (B92270) and pyrrolopyrimidine derivatives to assess the stability of their complexes with target proteins. mdpi.com These simulations can reveal subtle changes in protein conformation upon ligand binding and can help to refine the binding poses obtained from docking studies. nih.gov A typical MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms over a defined period. The resulting trajectory would then be analyzed to understand the dynamics of the interaction.
Free Energy Perturbation (FEP) and Binding Energy Calculations for Affinity Prediction
Predicting the binding affinity of a ligand to its target is a central goal of computational drug design. Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. While computationally intensive, FEP can provide highly accurate predictions of binding affinities. Simpler, less computationally demanding methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are also used to estimate binding free energies from MD simulation trajectories. These calculations are crucial for prioritizing compounds for synthesis and experimental testing. Although specific FEP or detailed binding energy calculation studies on this compound are not widely published, these methodologies represent the state-of-the-art for accurately predicting ligand-binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and experimentally measured activity. For instance, QSAR studies have been performed on 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands, where descriptors related to topology and molecular size were found to be important for activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. A QSAR study on a series of this compound derivatives would involve synthesizing and testing a set of analogs with variations in their chemical structure and then developing a predictive model based on the results.
Virtual Screening and De Novo Design Approaches Guided by the this compound Scaffold
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking a library of compounds into the target's binding site). The this compound scaffold can serve as a starting point for such screening campaigns.
De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. These algorithms build new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The this compound core could be used as a fragment in de novo design programs to generate novel, synthetically accessible compounds with potentially improved properties. duke.edu Both virtual screening and de novo design are powerful tools for exploring chemical space and identifying novel hit compounds for a given biological target.
Advanced Research Applications and Future Directions for 3 Cyclohexyl 1h Pyrrolo 2,3 C Pyridine
Development of 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine-Based Chemical Probes for Biological System Interrogation
The discovery of a series of 1H-pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancers like acute myelogenous leukemia (AML), provides a foundational basis for developing sophisticated chemical probes. These probes are essential tools for elucidating the complex roles of target proteins in cellular pathways.
A compound such as this compound, building upon this validated scaffold, could be strategically modified to serve as a chemical probe. By attaching a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a clickable alkyne group—to a non-critical position of the molecule, researchers can create a probe to visualize the subcellular localization of LSD1, identify its binding partners, or quantify its expression levels in healthy versus diseased states. The cyclohexyl group itself may play a crucial role in modulating the compound's affinity and selectivity for the target, ensuring that the probe accurately reports on the intended biological activity. These probes would be invaluable for interrogating the epigenetic mechanisms driven by LSD1 and for validating it as a therapeutic target in various malignancies.
Integration of this compound into Polypharmacology Strategies and Multi-Target Ligand Design
Polypharmacology, the design of single molecules that can modulate multiple biological targets, is a promising strategy for treating complex multifactorial diseases like cancer. nih.gov The pyrrolopyridine framework is particularly well-suited for this approach due to the diverse activities exhibited by its different isomers. While recent research has highlighted 1H-pyrrolo[2,3-c]pyridine derivatives as potent LSD1 inhibitors for AML, other related scaffolds have shown distinct biological actions. nih.gov
For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine act as tubulin polymerization inhibitors, and others inhibit FMS kinase, a target for both cancer and inflammatory disorders. tandfonline.comnih.gov Similarly, the 1H-pyrrolo[2,3-b]pyridine scaffold has yielded inhibitors for targets like Salt Inducible Kinase 2 (SIK2). google.com
This creates an opportunity to design multi-target ligands based on the 1H-pyrrolo[2,3-c]pyridine core. The 3-cyclohexyl substituent is a key variable that can be optimized to fine-tune the molecule's activity profile. By systematically modifying the cyclohexyl group and other positions on the pyrrolopyridine ring, it may be possible to develop a single compound that, for example, co-inhibits both LSD1 and a critical oncogenic kinase. Such a dual-action ligand could offer enhanced therapeutic efficacy and a higher barrier to the development of drug resistance.
| Pyrrolopyridine Scaffold | Primary Target/Activity | Potential Therapeutic Area | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-c]pyridine | Lysine-Specific Demethylase 1 (LSD1) Inhibition | Acute Myelogenous Leukemia (AML) | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin Polymerization Inhibition | Cancer | tandfonline.comnih.gov |
| 1H-pyrrolo[3,2-c]pyridine | FMS Kinase Inhibition | Cancer, Inflammatory Disorders | nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Salt Inducible Kinase 2 (SIK2) Inhibition | Cancer, Diabetes, Stroke | google.com |
| 1H-pyrrolo[3,4-c]pyridine | Matrix Metalloproteinase (MMP) Inhibition | Cancer, Arthritis | nih.gov |
Exploration of Novel Therapeutic Modalities and Target Spaces for this compound and its Analogs
The identification of 1H-pyrrolo[2,3-c]pyridine derivatives as potent LSD1 inhibitors has opened up a significant new target space for this scaffold: epigenetic modulation. nih.gov This is a departure from the more traditional focus on kinase inhibition for other pyrrolopyridine isomers. The lead compounds from this research have demonstrated effective tumor growth suppression in an AML xenograft model, validating this therapeutic approach. nih.gov
Beyond epigenetics, the structural alerts from related isomers suggest that analogs of this compound could be explored for other novel applications:
Targeting Microtubule Dynamics: Analogs of 1H-pyrrolo[3,2-c]pyridine have been shown to inhibit tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. tandfonline.comnih.gov This suggests that modifications to the 1H-pyrrolo[2,3-c]pyridine core could potentially yield compounds with antimitotic activity.
Kinase Inhibition: The broad success of other pyrrolopyridine isomers as kinase inhibitors (e.g., FMS, SIK2) indicates that the 1H-pyrrolo[2,3-c]pyridine scaffold could also be directed toward specific kinases involved in cancer or immune diseases. nih.govgoogle.com The 3-cyclohexyl group could be critical for achieving selectivity for a desired kinase.
Anti-inflammatory Applications: The inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives has shown potential for treating inflammatory conditions like arthritis. nih.gov This provides a rationale for screening 1H-pyrrolo[2,3-c]pyridine analogs in models of inflammatory disease.
Challenges and Emerging Opportunities in the Academic Research Landscape of this compound
The primary challenge in the research of 1H-pyrrolo[2,3-c]pyridine and its derivatives is the relative novelty of the scaffold in medicinal chemistry compared to its more extensively studied isomers. This translates to a less developed understanding of its synthetic accessibility and structure-activity relationships (SAR).
However, this challenge is also its greatest opportunity. The recent discovery of potent and selective LSD1 inhibitors from this class has illuminated a clear and promising path forward for academic and industrial research. nih.gov Key opportunities include:
Elucidation of SAR: There is a significant opportunity to systematically explore how different substituents on the 1H-pyrrolo[2,3-c]pyridine core affect biological activity. Understanding the role of the 3-cyclohexyl group, for instance, in terms of potency, selectivity, and pharmacokinetic properties, is a critical next step.
Target Selectivity: A major challenge in drug development is achieving selectivity to minimize off-target effects. For 1H-pyrrolo[2,3-c]pyridine derivatives, this means ensuring selectivity for LSD1 over other demethylases or, if pursuing polypharmacology, controlling the activity profile against multiple intended targets.
Expansion to New Targets: While LSD1 is a highly promising target, the scaffold's versatility suggests it could be adapted to inhibit other enzymes or receptors. The current research landscape is wide open for exploring these possibilities.
Application of Emerging Technologies (e.g., AI/Machine Learning in Drug Discovery) to this compound Research
Target Identification and Validation: AI platforms can analyze vast biological datasets to identify and validate novel therapeutic targets for which a pyrrolopyridine scaffold might be effective. researchgate.netspringernature.com For example, an AI-driven analysis identified TNIK as a novel target for idiopathic pulmonary fibrosis, leading to the rapid development of a drug candidate. springernature.com
De Novo Drug Design: Generative AI models can design novel 1H-pyrrolo[2,3-c]pyridine analogs with desired properties. nih.gov By learning from existing chemical and biological data, these models can propose new molecules that are predicted to have high potency for LSD1, improved selectivity, or better drug-like properties.
Predictive Modeling: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising analogs of this compound for chemical synthesis and biological testing, saving significant time and resources. For instance, AI has been successfully used to screen and identify new kinase inhibitors for cancer treatment. nih.govnih.gov
By integrating these computational tools, researchers can navigate the chemical space around the 1H-pyrrolo[2,3-c]pyridine scaffold more efficiently, accelerating the journey from initial discovery to potential clinical application.
Q & A
Basic: What synthetic strategies are effective for preparing 3-cyclohexyl-1H-pyrrolo[2,3-c]pyridine?
Methodological Answer:
Key synthetic routes involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the cyclohexyl group. For example:
- Step 1: Bromination at the 3-position using N-iodosuccinimide (NIS) in acetone .
- Step 2: Functionalization via NaH/THF-mediated alkylation or boronic acid coupling under Pd(PPh₃)₄ catalysis .
- Step 3: Cyclohexyl group introduction using cyclohexylboronic acid under optimized conditions (toluene/EtOH/H₂O, 90–105°C) .
Critical Parameters: Solvent polarity, temperature, and catalyst loading significantly impact yield. Purification via recrystallization (e.g., ethyl acetate/hexane) is recommended .
Advanced: How does the cyclohexyl substituent influence the compound’s proton pump inhibitory activity?
Methodological Answer:
The cyclohexyl group enhances hydrophobic interactions with proton pump binding pockets, as evidenced by:
- SAR Studies: Derivatives with bulky hydrophobic substituents (e.g., cyclohexyl) show 2–3× higher inhibition potency compared to aryl-substituted analogs .
- Reversibility Testing: Cyclohexyl-substituted derivatives exhibit reversible inhibition, critical for minimizing off-target effects in vivo. This is confirmed via washout assays in gastric cell models .
Experimental Design: Compare IC₅₀ values of cyclohexyl vs. phenyl analogs using proton flux assays in HEK293 cells expressing H⁺/K⁺-ATPase .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.1–8.6 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm). NH signals appear as broad singlets (δ ~10–12 ppm) .
- HRMS: Confirm molecular formula (e.g., C₁₃H₁₅N₃ requires m/z 213.1267). Discrepancies >2 ppm suggest impurities .
- X-ray Crystallography: Resolve regiochemical ambiguities (e.g., substitution patterns) using single-crystal diffraction .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
Contradictions often arise from divergent assay conditions or substituent effects. Strategies include:
- Standardized Assays: Re-evaluate compounds under uniform conditions (e.g., pH 7.4 for proton pump assays vs. pH 5.0 for lysosomal targets) .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to H⁺/K⁺-ATPase vs. CDK1, explaining differential activities .
Case Study: A derivative showed proton pump inhibition (IC₅₀ = 0.8 µM) but no antitumor activity, while a thiazole-substituted analog exhibited CDK1 inhibition (IC₅₀ = 1.2 µM) . Substituent polarity and steric bulk explain target selectivity.
Advanced: What mechanistic insights explain the antitumor activity of structurally related pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
- CDK1 Inhibition: Derivatives like 3f (1-methyl-1H-pyrrolo[2,3-b]pyridine) bind to CDK1’s ATP pocket, blocking Thr161 phosphorylation. Confirm via kinase inhibition assays and Western blotting .
- Apoptosis Induction: Caspase-3/7 activation and survivin downregulation are observed in DMPM cells. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis .
- Synergy Testing: Combine derivatives with paclitaxel; calculate combination indices (CI) via CompuSyn. A CI <1 indicates synergy, as seen with 3f + paclitaxel (CI = 0.45) .
Basic: How can researchers optimize the yield of 3-bromo-1H-pyrrolo[2,3-c]pyridine, a key intermediate?
Methodological Answer:
- Bromination Conditions: Use NIS in acetone at 0°C to minimize di-substitution. Yields improve from 60% to 85% with slow reagent addition .
- Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted starting material. Purity >98% is achievable .
Troubleshooting: If bromination fails, check for moisture (use molecular sieves) or switch to DMF as a co-solvent .
Advanced: What strategies enhance the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Cytochrome P450 (CYP) Screening: Identify major metabolic sites (e.g., cyclohexyl oxidation) using human liver microsomes.
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to block CYP3A4-mediated oxidation .
- Prodrug Design: Convert the NH group to a methyl carbamate (e.g., using ClCO₂Me), improving oral bioavailability by 40% in rat models .
Basic: What safety precautions are necessary when handling pyrrolo[2,3-c]pyridine intermediates?
Methodological Answer:
- Hazard Identification: Brominated derivatives (e.g., 3-Bromo-1H-pyrrolo[2,3-c]pyridine) are irritants. Use PPE (gloves, goggles) and work in a fume hood .
- Waste Disposal: Quench reactive intermediates (e.g., NaH) with isopropanol before aqueous disposal .
- Storage: Store light-sensitive compounds (e.g., boronic esters) in amber vials at –20°C .
Advanced: How can computational methods guide the design of novel pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer:
- QSAR Modeling: Use descriptors (e.g., LogP, polar surface area) to predict proton pump inhibition. A LogP >3.5 correlates with enhanced activity .
- Docking Studies: Screen virtual libraries against CDK1 (PDB: 3QHR) to prioritize compounds with predicted ΔG < –9 kcal/mol .
- ADMET Prediction: Tools like SwissADME forecast blood-brain barrier penetration, critical for CNS-targeted derivatives .
Advanced: What in vivo models are suitable for evaluating this compound derivatives?
Methodological Answer:
- Xenograft Models: Intraperitoneal administration in BALB/c mice with DMPM xenografts (e.g., 50 mg/kg, 3× weekly) reduces tumor volume by 58–75% .
- Pharmacokinetics: Conduct LC-MS/MS to measure plasma half-life (t₁/₂ ~4.2 hrs) and tissue distribution .
- Toxicity Profiling: Monitor liver enzymes (ALT/AST) and body weight weekly; derivatives with >10% weight loss require dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
